

Tolinapant-Induced Apoptosis: Detection by Annexin V/PI Staining

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Compound of Interest

Compound Name: Tolinapant dihydrochloride

Cat. No.: B15228460

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).^[1] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression, therapeutic resistance, and poor prognosis by inhibiting apoptosis.^[1] Tolinapant restores apoptotic signaling pathways by inhibiting these key negative regulators, making it a promising agent in oncology.^[1] This document provides a detailed protocol for assessing Tolinapant-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a standard flow cytometry-based method.

Mechanism of Action of Tolinapant

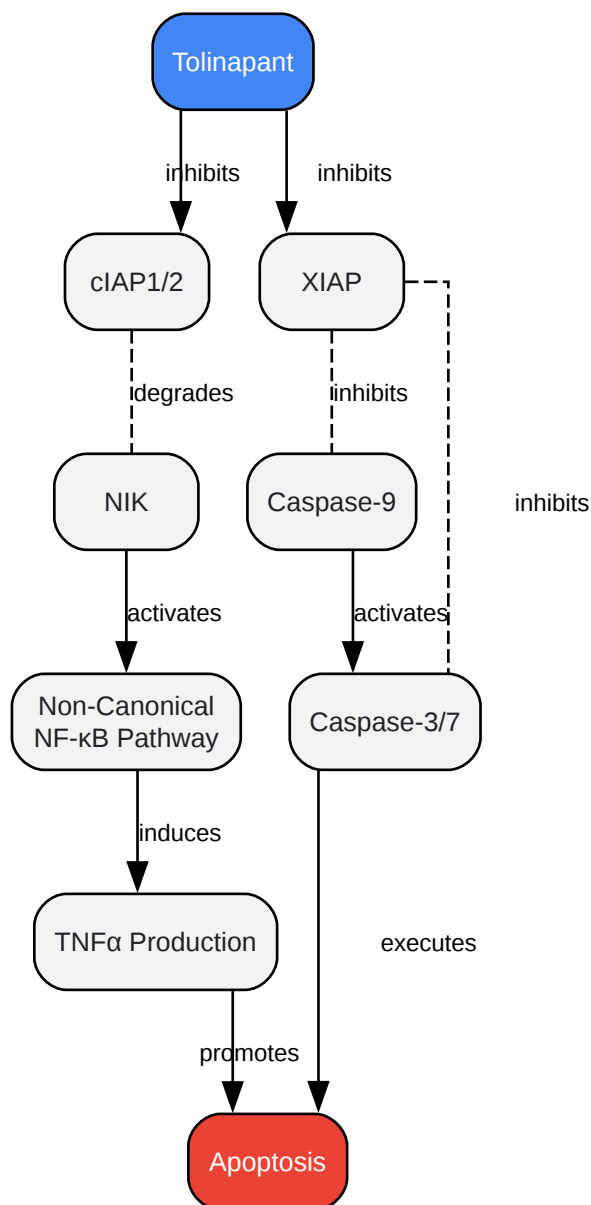
Tolinapant's primary mechanism involves the inhibition of cIAP1/2 and XIAP.^[1]

- **cIAP1/2 Inhibition:** Tolinapant binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. This pathway activation results in the production of cytokines like TNF-α, which can further promote apoptosis in an autocrine or paracrine manner.

- **XIAP Inhibition:** By antagonizing XIAP, Tolinapant prevents the inhibition of caspases-3, -7, and -9. This allows for the execution of the apoptotic cascade, leading to programmed cell death.

The dual action of Tolinapant effectively removes the brakes on apoptosis, making it a robust inducer of cell death in sensitive cancer cell lines.

Signaling Pathway of Tolinapant-Induced Apoptosis



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Caption: Signaling pathway of Tolinapant-induced apoptosis.

Data Presentation: Annexin V/PI Staining after Tolinapant Treatment

The following table summarizes representative data from Annexin V/PI flow cytometry analysis of human colorectal cancer cell lines treated with Tolinapant (1 $\mu\text{mol/L}$) in the presence of $\text{TNF}\alpha$ (1 ng/mL) for 72 hours. Data is estimated from dot plots presented in published research.

Cell Line	Treatment	Live Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic Cells (%) (Annexin V+ / PI+)	Necrotic Cells (%) (Annexin V- / PI+)
HCT116	Control	~95%	~2%	~1%	~2%
Tolinapant + $\text{TNF}\alpha$	~40%	~35%	~20%	~5%	
SW620	Control	~96%	~1%	~1%	~2%
Tolinapant + $\text{TNF}\alpha$	~60%	~25%	~10%	~5%	
HT29	Control	~97%	~1%	~1%	~1%
Tolinapant + $\text{TNF}\alpha$	~75%	~15%	~5%	~5%	

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the steps for staining cells with Annexin V and Propidium Iodide to quantify apoptosis following treatment with Tolinapant.

Materials:

- Tolinapant (ASTX660)

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Cell culture medium
- Treated and untreated (control) cells
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
 - Treat cells with the desired concentration of Tolinapant and/or other agents (e.g., TNF α) for the specified duration. Include an untreated control group.
- Cell Harvesting:
 - Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Over-trypsinization can damage the cell membrane and should be avoided.
 - Suspension cells: Collect the cells by centrifugation.
 - Collect all cells, including those in the supernatant, as apoptotic cells may detach.
- Cell Washing:
 - Wash the harvested cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

- Cell Resuspension:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Annexin V Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC (or the manufacturer's recommended volume).
 - Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Propidium Iodide Staining:
 - Add 10 μ L of PI staining solution (or the manufacturer's recommended volume) to the cell suspension.
 - Incubate for 5 minutes at room temperature in the dark.
 - Note: Do not wash the cells after adding PI.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
 - Set up appropriate compensation controls for the fluorochromes used.
 - Collect data for at least 10,000 events per sample.

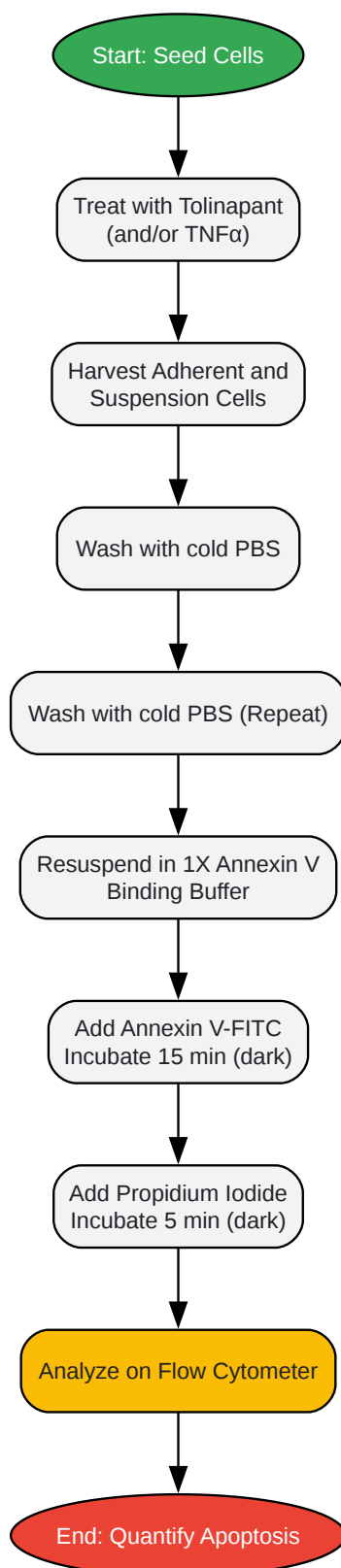
Data Interpretation:

The cell populations are distinguished based on their staining patterns:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow



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Caption: Experimental workflow for Annexin V/PI staining.

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References

- 1. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]
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